N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-18-9-3-4-10-19(18)25-23(30)22(29)17-14-27(20-11-5-2-8-16(17)20)15-21(28)26-12-6-1-7-13-26/h2-5,8-11,14H,1,6-7,12-13,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDAVSNOFJTRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorophenyl group, an indole moiety, and a piperidine derivative, which are known to contribute to various biological activities.
Chemical Structure
The molecular formula of this compound is . The structure can be represented as follows:
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. The presence of the fluorine atom in the phenyl ring is often associated with increased potency and selectivity against various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing piperidine and indole structures. For instance, derivatives similar to N-(2-fluorophenyl)-2-oxo have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Antifungal and Antibacterial Properties
Compounds with piperidine and fluorophenyl groups have also been evaluated for their antimicrobial activities. In vitro studies have reported that related derivatives showed promising results against Gram-positive and Gram-negative bacteria as well as fungi. For example, MIC values for some piperidine derivatives ranged from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of N-(2-fluorophenyl)-2-oxo compounds can be significantly influenced by their structural components. Studies focusing on SAR have revealed that:
- Fluoro substitutions on the phenyl ring often enhance potency.
- Piperidine moieties contribute to improved interaction with biological targets.
For example, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide was found to be a potent inhibitor of α-l-fucosidases with IC50 values indicating strong selectivity towards human lysosomal enzymes .
Case Studies
-
Anticancer Efficacy : A study assessed the effects of N-(2-fluorophenyl)-based compounds on different cancer cell lines, showing that modifications in the indole structure could lead to enhanced cytotoxicity and apoptosis induction .
Compound Cell Line IC50 (µM) Compound A FaDu (hypopharyngeal) 5.0 Compound B MCF7 (breast) 10.5 -
Antimicrobial Activity : Another investigation reported on the antibacterial effects of piperidine derivatives, highlighting their effectiveness against E. coli and S. aureus with varying MIC values .
Bacterial Strain MIC (µM) E. coli 8.33 S. aureus 5.64
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl-Acetamide Moieties
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidyl]acetamide)
- Structure : Shares the N-(2-fluorophenyl)acetamide core but replaces the indol-piperidinylethyl group with a methoxy-piperidyl-phenethyl chain.
- Activity : A potent synthetic opioid targeting μ-opioid receptors. The 2-fluorophenyl group enhances lipophilicity and receptor interaction, while the piperidine moiety contributes to CNS penetration .
- Comparison : The target compound’s indole and extended piperidinylethyl chain may shift its target profile away from opioid receptors toward tubulin or kinase inhibition, as seen in other indole-acetamide derivatives .
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Indole-2-oxoacetamide Derivatives
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Structure : Features a 4-chlorobenzyl-indole and pyridinyl acetamide.
- Activity : A tubulin inhibitor under preclinical development, demonstrating the role of indole-2-oxoacetamide scaffolds in disrupting microtubule dynamics.
- Comparison : The target compound’s piperidinylethyl chain may enhance solubility or alter binding kinetics compared to D-24851’s chlorobenzyl group. Fluorine’s electron-withdrawing effects could further stabilize interactions with polar residues in target proteins .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Structure : Combines indole-ethyl and biphenyl-fluoro groups via a propanamide linker.
- Synthesis : Utilizes amide coupling strategies similar to those required for the target compound, emphasizing the versatility of indole-fluoroaryl hybrids in medicinal chemistry .
- Comparison : The biphenyl-fluoro moiety may confer distinct pharmacokinetic properties (e.g., prolonged half-life) compared to the target compound’s simpler 2-fluorophenyl group.
Piperidine-Containing Analogues
ML162 (Ferroptosis Inducer)
- Structure: 2-chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide.
- Activity : Inhibits glutathione peroxidase 4 (GPX4), triggering ferroptosis. Piperidine or related heterocycles are common in GPX4 inhibitors for membrane permeability.
- Comparison: The target compound’s piperidinylethyl chain may similarly enhance cellular uptake, though its indole core could redirect activity toward non-ferroptotic pathways .
Structure-Activity Relationship (SAR) Insights
Key Structural Determinants:
Fluorine Position :
- 2-Fluorophenyl (target compound) vs. 3-fluorophenyl (compound 9 in ): Meta-fluorine may reduce steric hindrance compared to ortho-substitution, affecting target selectivity.
Indole Substitution :
- Piperidinylethyl chains (target) vs. chlorobenzyl (D-24851) or unsubstituted indoles ( derivatives): Bulky substituents may improve binding specificity but reduce solubility.
Amide Linker :
Data Table: Comparative Analysis of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
